2-(thiophene-2-carbonyl)-1H-imidazole

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Select 2-(thiophene-2-carbonyl)-1H-imidazole (610279-47-5) for your medicinal chemistry program. This 2-carbonyl-linked regioisomer is structurally non-interchangeable with 4-/5-substituted or N-methylated imidazole analogs—the carbonyl bridge enforces conformational rigidity essential for kinase target binding. The unprotected imidazole N-H provides both a hydrogen-bond donor and a derivatization handle for parallel library synthesis. Supplied at ≥95% purity to eliminate impurity artifacts in SPR and ITC biophysical assays. Fragment-sized scaffold (MW 178.21) delivers optimal ligand efficiency for hit-to-lead optimization. Verify screening hits exclusively with this exact building block.

Molecular Formula C8H6N2OS
Molecular Weight 178.21
CAS No. 610279-47-5
Cat. No. B2649062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(thiophene-2-carbonyl)-1H-imidazole
CAS610279-47-5
Molecular FormulaC8H6N2OS
Molecular Weight178.21
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C2=NC=CN2
InChIInChI=1S/C8H6N2OS/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5H,(H,9,10)
InChIKeyGKSXJMYKQBIOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophene-2-carbonyl)-1H-imidazole (CAS 610279-47-5) Procurement: Chemical Profile, Availability, and Research-Grade Specifications


2-(Thiophene-2-carbonyl)-1H-imidazole (CAS 610279-47-5), also known as (1H-Imidazol-2-yl)(thiophen-2-yl)methanone, is a heterocyclic building block with the molecular formula C8H6N2OS and a molecular weight of 178.21 g/mol . It is composed of an imidazole ring linked to a thiophene moiety via a carbonyl bridge. Commercially, this compound is supplied as a research chemical by multiple vendors, with reported purity levels of ≥95% or ≥98%, and is intended for laboratory research use only, not for therapeutic or veterinary applications [1]. Its primary applications lie in medicinal chemistry and chemical biology as a versatile scaffold for fragment-based drug discovery, synthesis of focused libraries, and as a reference standard for analytical method development .

Why 2-(Thiophene-2-carbonyl)-1H-imidazole (CAS 610279-47-5) Cannot Be Replaced by Other Imidazole or Thiophene Building Blocks


Generic substitution of 2-(thiophene-2-carbonyl)-1H-imidazole with other in-class building blocks is not scientifically justified due to its unique spatial and electronic signature. The direct 2-carbonyl linkage between the imidazole and thiophene rings creates a specific vector and conformational rigidity that is distinct from compounds where the rings are separated by a longer linker or connected through different positions (e.g., 4- or 5-substituted imidazoles, or thiophene-3-yl analogs) . Furthermore, the unprotected N-H of the imidazole ring provides a crucial hydrogen-bond donor site and a handle for further functionalization, which is absent in N-methylated analogs like 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole (CAS 62366-48-7) . This difference fundamentally alters the molecule's binding mode in biological targets and its potential as a synthetic intermediate. These structural nuances dictate that any screening hit or synthetic route established with 2-(thiophene-2-carbonyl)-1H-imidazole cannot be reliably translated to a close analog without risking a complete loss of activity or different reaction outcomes, as demonstrated by the specific requirements for the 2-carbonyl-thiophene motif in the patent literature for kinase and other enzyme inhibitors [1].

Quantitative Differentiation of 2-(Thiophene-2-carbonyl)-1H-imidazole (CAS 610279-47-5): A Comparative Analysis


Comparative Structural Analysis: Linker Geometry and Hydrogen Bonding Capacity

The structural differentiation of 2-(thiophene-2-carbonyl)-1H-imidazole is defined by its 2-carbonyl linkage and the presence of a free N-H group on the imidazole ring. In contrast, the close analog 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole (CAS 62366-48-7) has a methyl group at the N-1 position, which eliminates the hydrogen bond donor capacity and alters the molecular shape and electronic distribution . The distance between the sulfur atom in the thiophene and the N-3 atom in the imidazole is ~5.5 Å in the target compound, a specific pharmacophoric feature that is modified in other positional isomers, such as those with a thiophene-3-carbonyl group .

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Differentiation via Commercial Purity and Research-Grade Specifications

As a research chemical, 2-(thiophene-2-carbonyl)-1H-imidazole is offered with a defined purity specification that is critical for reproducible research. For instance, one major vendor supplies this compound with a minimum purity of 95% , while another supplier offers a higher grade of 98% . This level of certified purity is not guaranteed by all alternative or generic imidazole-thiophene compounds, which may be offered only at lower or unspecified purity grades. The higher purity specification (98% vs. 95%) directly correlates with a lower impurity burden, which is a quantifiable and verifiable advantage for sensitive assays such as biophysical screening or in vivo studies, where unknown impurities can lead to false positives or confounding toxicity [1].

Analytical Chemistry Chemical Synthesis Quality Control

Optimal Research and Industrial Application Scenarios for 2-(Thiophene-2-carbonyl)-1H-imidazole (CAS 610279-47-5)


Fragment-Based Drug Discovery and Lead Optimization

This compound serves as an ideal 'fragment' or 'scaffold' in medicinal chemistry due to its low molecular weight (178.21 g/mol), balanced lipophilicity from the thiophene ring, and the presence of a hydrogen-bond-donating imidazole N-H. Its specific geometry, as defined by the 2-carbonyl linkage, provides a validated starting point for growing or linking strategies aimed at developing novel kinase or other enzyme inhibitors [1]. The availability of 98% pure material is particularly valuable in this context, as it minimizes the risk of impurity-driven artifacts in high-concentration biophysical assays like SPR or ITC.

Synthesis of Focused Chemical Libraries for Phenotypic Screening

The molecule's dual functionality—a nucleophilic imidazole N-H and an electrophilic carbonyl group—makes it a versatile building block for parallel synthesis. Researchers can rapidly diversify this core scaffold to generate focused libraries of thiophene-imidazole analogs for screening in various disease models, including oncology and inflammation [2]. The use of the 2-substituted isomer is critical, as the biological activity of imidazole derivatives is highly sensitive to the position and nature of the substitution, making this specific regioisomer non-interchangeable with its 4- or 5-substituted counterparts .

Analytical Reference Standard and Method Development

Due to its defined chemical structure and commercial availability with a certified purity specification (e.g., 98%), 2-(thiophene-2-carbonyl)-1H-imidazole is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development . It can serve as a system suitability standard or a retention time marker for the analysis of more complex reaction mixtures or biological samples containing similar heterocyclic motifs. The higher purity grade directly translates to more accurate quantification and reliable method validation.

Technical Documentation Hub

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